

An In-depth Technical Guide to the Thermodynamic Properties of Undecanophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Undecanophenone

Cat. No.: B1581929

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the key thermodynamic properties of **undecanophenone**, a long-chain aromatic ketone. While experimental data for **undecanophenone** is limited, this guide leverages data from analogous compounds and established theoretical principles to provide researchers, scientists, and drug development professionals with a thorough understanding of its thermodynamic behavior. We delve into the critical parameters of enthalpy of fusion, enthalpy of vaporization, and vapor pressure, detailing the experimental methodologies used for their determination. The causal relationships behind experimental choices are elucidated, and the practical implications of these properties in pharmaceutical sciences and material design are discussed. This guide is structured to offer both foundational knowledge and practical insights, ensuring scientific integrity through a reliance on established experimental protocols and theoretical frameworks.

Introduction: The Significance of Thermodynamic Properties in a Molecular Context

Undecanophenone ($C_{17}H_{26}O$), a molecule featuring a phenyl group attached to an eleven-carbon aliphatic chain terminating in a ketone, possesses a molecular structure that lends itself to a variety of applications, including as a building block in organic synthesis and potentially as an excipient in pharmaceutical formulations. The physical and chemical behavior of

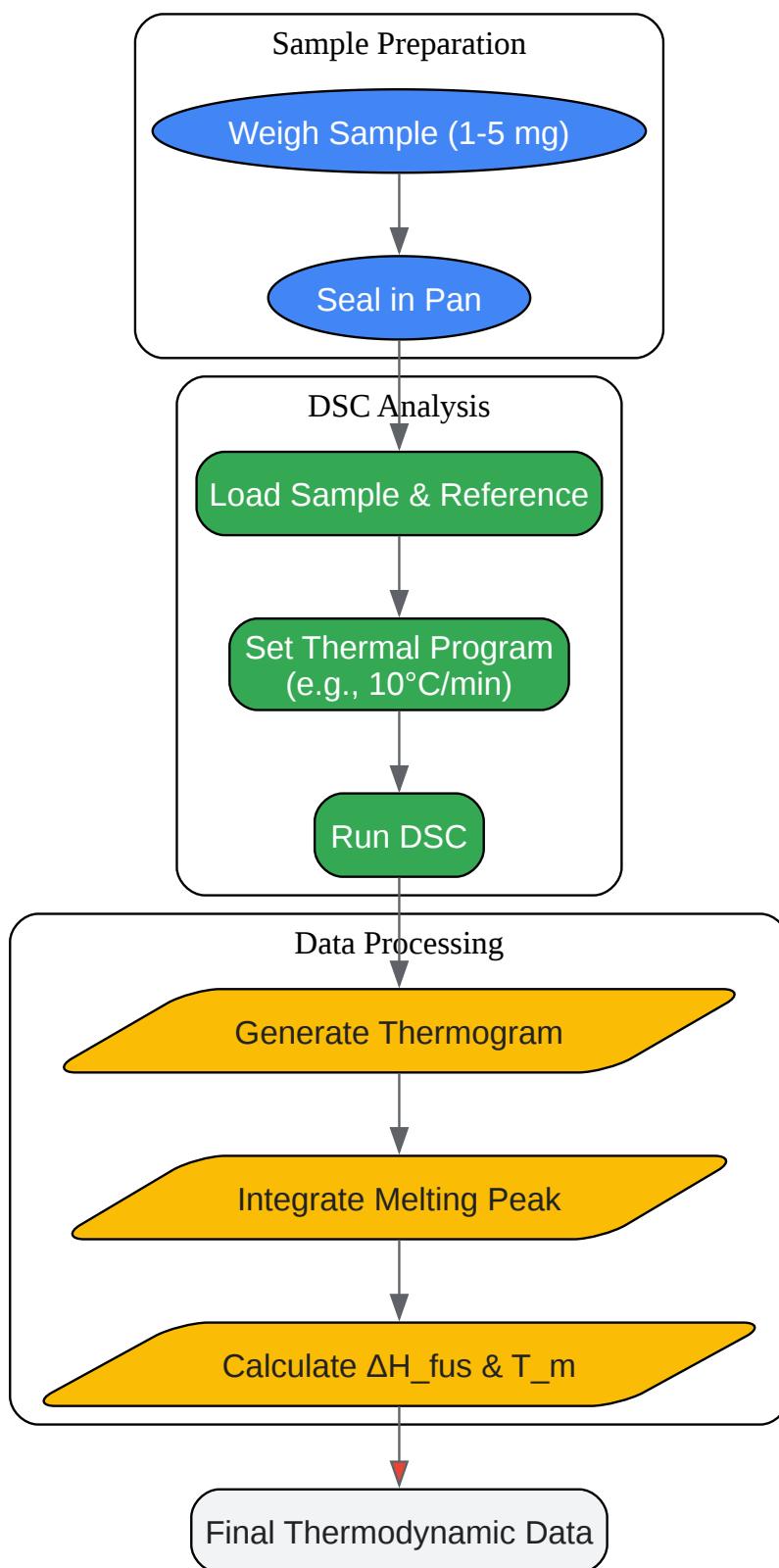
undecanophenone in any application is fundamentally governed by its thermodynamic properties. For professionals in drug development, understanding these properties is not merely academic; it is a cornerstone of rational formulation design, stability assessment, and process optimization.[\[1\]](#)

The thermodynamic landscape of a molecule dictates its phase transitions, solubility, and volatility. For instance, the enthalpy of fusion governs the energy required to transition from a solid to a liquid state, a critical parameter in understanding melting behavior and predicting solubility.[\[2\]](#) The enthalpy of vaporization and vapor pressure are direct measures of a substance's volatility, influencing everything from drying processes during manufacturing to the shelf-life and storage conditions of a final product.[\[3\]](#) In the context of amorphous solid dispersions, a common strategy to enhance the bioavailability of poorly soluble drugs, the thermodynamic properties of both the active pharmaceutical ingredient (API) and the excipients are paramount in determining the stability of the amorphous state.[\[4\]](#)[\[5\]](#)

This guide will explore the core thermodynamic properties of **undecanophenone**, providing a robust framework for their experimental determination and practical application.

Enthalpy of Fusion: Unlocking the Energetics of Melting

The enthalpy of fusion (ΔH_{fus}), also known as the latent heat of fusion, is the energy required to change a substance from a solid to a liquid state at constant pressure.[\[2\]](#) It is a direct measure of the strength of the intermolecular forces within the crystal lattice.


Experimental Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[\[6\]](#) It is the primary method for determining the enthalpy of fusion of organic compounds.[\[7\]](#)

- **Sample Preparation:** A small, accurately weighed sample of the substance (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, which has a well-defined melting point and enthalpy of fusion.
- **Thermal Program:** The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min), under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[8]
- **Data Acquisition:** The instrument measures the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.
- **Data Analysis:** The area under the melting peak is integrated to determine the enthalpy of fusion (ΔH_{fus}) in Joules per gram (J/g). This value is then converted to molar enthalpy of fusion (kJ/mol) using the molar mass of the compound. The onset temperature of the peak is taken as the melting point (T_m).[9]

Diagram: DSC Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of fusion using DSC.

Quantitative Data for an Analogous Compound: n-Octadecanophenone

Due to a lack of direct experimental data for **undecanophenone**, we present data for n-octadecanophenone ($C_{26}H_{44}O$), a structurally similar long-chain arylaliphatic ketone. A study by Martins et al. (2022) provides experimentally determined values for its fusion thermochemistry. [10]

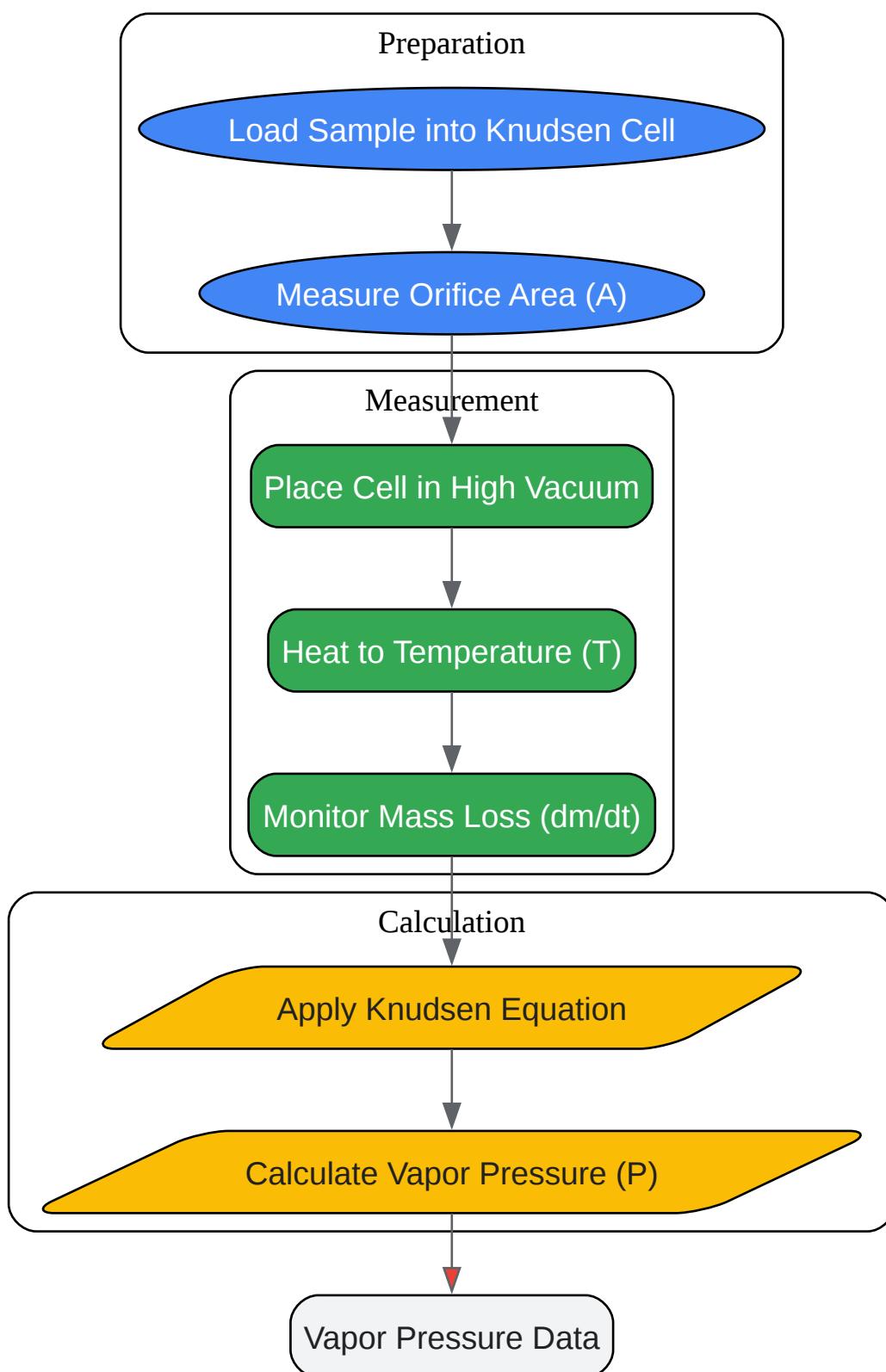
Thermodynamic Parameter	Value	Method	Reference
Melting Temperature (T _m)	337.6 K	DSC	[10]
Enthalpy of Fusion (ΔH _{fus} at T _m)	$71.3 \pm 1.5 \text{ kJ}\cdot\text{mol}^{-1}$	DSC	[10]
Enthalpy of Fusion (ΔH _{fus} at 298.15 K)	$68.3 \pm 2.5 \text{ kJ}\cdot\text{mol}^{-1}$	Calculated from DSC data	[10]
Enthalpy of Fusion (ΔH _{fus} at 298.15 K)	$69.6 \pm 1.9 \text{ kJ}\cdot\text{mol}^{-1}$	Solution Calorimetry	[10]

The agreement between the DSC-derived value and the value obtained from solution calorimetry provides a high degree of confidence in the data.[10] It is reasonable to infer that **undecanophenone** would exhibit a significant enthalpy of fusion, indicative of a well-ordered crystalline structure.

Vapor Pressure and Enthalpy of Vaporization: Gauging Volatility

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[11] The enthalpy of vaporization (ΔH_{vap}) is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.[3] These two properties are intrinsically linked through the Clausius-Clapeyron equation and are crucial for understanding a compound's volatility.

Experimental Determination of Vapor Pressure


For low-volatility compounds like **undecanophenone**, specialized techniques are required to measure their low vapor pressures accurately. The Knudsen effusion method is a well-established technique for this purpose.[12][13]

- **Sample Loading:** A small amount of the sample is placed in a Knudsen cell, a small container with a precisely machined small orifice of known area.
- **High Vacuum Environment:** The cell is placed inside a high-vacuum chamber.
- **Isothermal Measurement:** The cell is heated to a constant, known temperature.
- **Mass Loss Measurement:** The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured over time using a highly sensitive microbalance.[14]
- **Vapor Pressure Calculation:** The vapor pressure (P) is calculated using the Knudsen equation:

$$P = \left(\frac{dm}{dt} \right) * \left(\frac{1}{A} \right) * \sqrt{2\pi RT/M}$$

where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[12]

Diagram: Knudsen Effusion Method Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining vapor pressure using the Knudsen effusion method.

Enthalpy of Vaporization from Vapor Pressure Data

By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation in its integrated form:

$$\ln(P) = -(\Delta H_{\text{vap}} / R) * (1/T) + C$$

A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta H_{\text{vap}}/R$.[\[15\]](#)

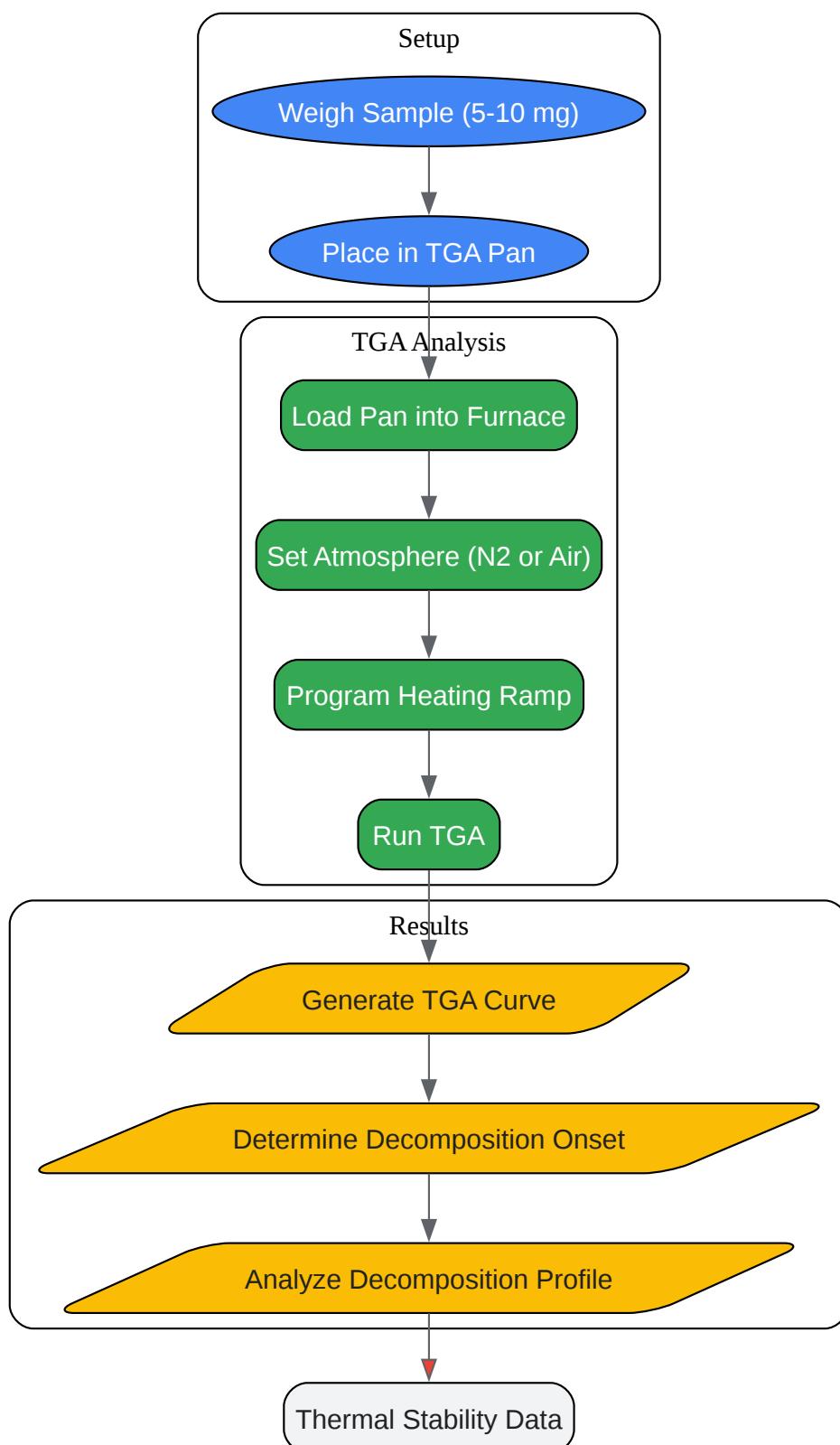
Calculated Thermodynamic Data for Undecanophenone

While experimental data is not readily available, calculated values from reliable sources like Cheméo, which utilizes the Joback method, can provide useful estimates.[\[16\]](#)

Thermodynamic Parameter	Calculated Value	Unit	Source
Enthalpy of Vaporization ($\Delta H_{\text{vap}}^\circ$)	62.46	kJ/mol	[16]
Enthalpy of Fusion ($\Delta H_{\text{fus}}^\circ$)	35.43	kJ/mol	[16]
Enthalpy of Formation (Gas, $\Delta fH^\circ_{\text{gas}}$)	-270.26	kJ/mol	[16]
Standard Gibbs Free Energy of Formation (ΔfG°)	75.75	kJ/mol	[16]

These calculated values suggest that **undecanophenone** is a relatively low-volatility compound with a significant energy barrier to both melting and vaporization, consistent with its molecular structure.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)


Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.

[17] It is essential for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol: Thermogravimetric Analysis

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).[18]
- Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established at a controlled flow rate.[18]
- Temperature Program: The sample is subjected to a controlled heating program, typically a linear ramp (e.g., 10-20 °C/min), over a wide temperature range.
- Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
- Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition indicates the limit of the material's thermal stability. The shape of the curve can provide insights into the decomposition mechanism.[19]

Diagram: TGA Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for assessing thermal stability using TGA.

Conclusion: A Thermodynamic Portrait of Undecanophenone

This technical guide has provided a detailed exploration of the key thermodynamic properties of **undecanophenone**. While direct experimental data remains a subject for future research, the principles and methodologies outlined herein provide a robust framework for its characterization. The enthalpy of fusion, determinable by DSC, offers insight into the energetics of its crystal lattice. The vapor pressure and enthalpy of vaporization, measurable by techniques such as Knudsen effusion, quantify its volatility. Finally, TGA provides a clear picture of its thermal stability. For researchers in pharmaceutical development and materials science, a thorough understanding of these properties is indispensable for predicting the behavior, stability, and processability of **undecanophenone** and related compounds. The application of these experimental techniques, grounded in sound thermodynamic principles, is essential for advancing the rational design of new materials and drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enthalpy of fusion - Wikipedia [en.wikipedia.org]
- 3. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. thermopedia.com [thermopedia.com]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]

- 10. mdpi.com [mdpi.com]
- 11. old.vscht.cz [old.vscht.cz]
- 12. pragolab.cz [pragolab.cz]
- 13. Knudsen cell - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. vernier.com [vernier.com]
- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 17. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 18. epfl.ch [epfl.ch]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Undecanophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581929#undecanophenone-thermodynamic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com